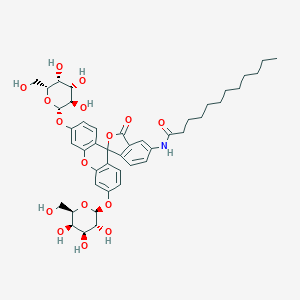![molecular formula C14H14N4O2 B161861 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine CAS No. 127356-43-8](/img/structure/B161861.png)
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine, also known as DI6, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study.
Wirkmechanismus
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine exerts its effects through multiple mechanisms of action. In cancer cells, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine inhibits the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle. This leads to cell cycle arrest and apoptosis. In neurons, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine activates the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress and inflammation. This results in increased expression of antioxidant and anti-inflammatory genes. In inflammation, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine induces apoptosis and cell cycle arrest, leading to decreased cell proliferation. In neurons, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine protects against oxidative stress and inflammation, leading to improved neuronal survival and function. In inflammation, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine reduces the production of pro-inflammatory cytokines, leading to decreased inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine also has some limitations, such as its relatively low solubility in water and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine. One area of focus could be the development of more efficient synthesis methods to produce 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine in larger quantities. Another area of research could be the optimization of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine for specific applications, such as cancer treatment or neuroprotection. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine and to identify potential targets for drug development. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine for various therapeutic applications.
Synthesemethoden
The synthesis of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine involves the reaction of 2,4-dimethoxyphenylamine with 2-bromo-5-nitropyridine in the presence of a palladium catalyst. The resulting product is then reduced with hydrogen gas to yield 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine. This synthesis method has been optimized to produce high yields of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine with minimal impurities.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been studied for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neuroprotection, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been found to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
127356-43-8 |
|---|---|
Produktname |
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine |
Molekularformel |
C14H14N4O2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridin-6-amine |
InChI |
InChI=1S/C14H14N4O2/c1-19-9-3-4-10(12(6-9)20-2)13-17-11-5-8(15)7-16-14(11)18-13/h3-7H,15H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
RXMHNXHVSVJHIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(N2)C=C(C=N3)N)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(N2)C=C(C=N3)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)








![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)

